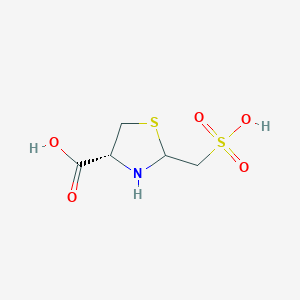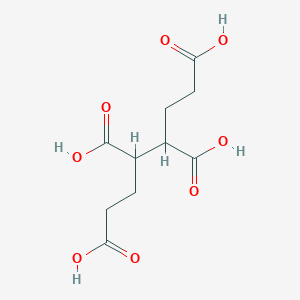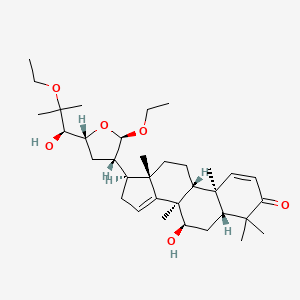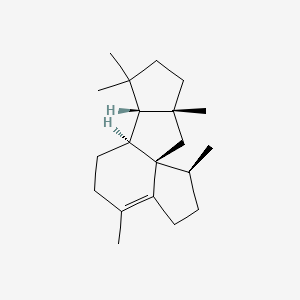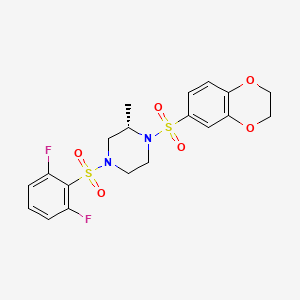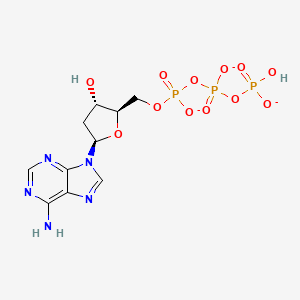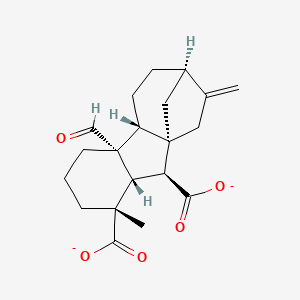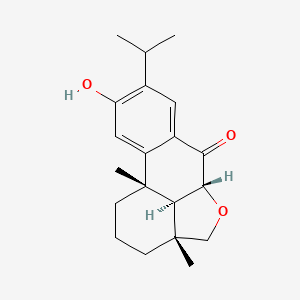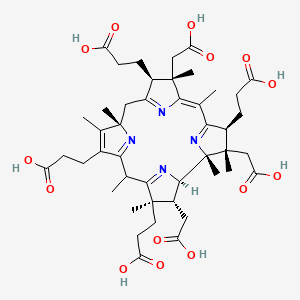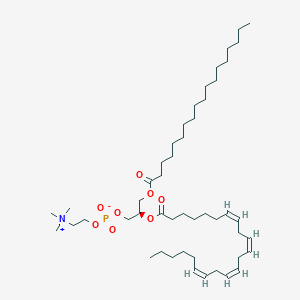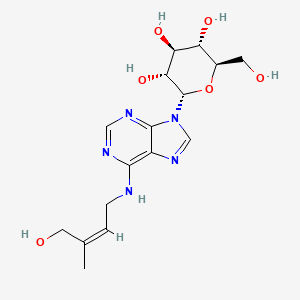
cis-zeatin-9-N-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(alpha-D-glucosyl)-cis-zeatin is an N-glycosylzeatin that is cis-zeatin having an alpha-D-glucopyranosyl residue attached at position N-9. It is a N-glycosylzeatin and a glucosyl-N(6)-isopentenyladenine.
Aplicaciones Científicas De Investigación
Role in Plant Physiology and Development
- cis-Zeatin-9-N-Glucoside, primarily regarded as a cytokinin with limited activity, has gained attention due to its substantial presence in maize tissues and its natural metabolic process involving O-glucosylation. This process is facilitated by specific genes like cisZOG1 and cisZOG2, which encode O-glucosyltransferase specific to cis-zeatin. The expression of these genes varies across different plant tissues, contributing to the dynamic cytokinin profiles within the plants. This suggests a crucial role for cis-zeatin and its derivatives in cytokinin homeostasis and, potentially, plant growth and development (Veach, Martin, Mok, Malbeck, Vaňková, & Mok, 2003).
- In rice, cis-Zeatin-9-N-Glucoside activities were comparable to those of highly active trans-zeatin variants. Notably, genes encoding putative cis-Zeatin-O-glucosyltransferases in rice predominantly facilitated the O-glucosylation of cis-zeatin and its riboside. Transgenic rice lines overexpressing these genes exhibited significant alterations in plant growth traits, implying that cis-Zeatin-9-N-Glucoside and related pathways might have a profound impact on plant growth and developmental processes (Kudo, Makita, Kojima, Tokunaga, & Sakakibara, 2012).
Cytokinin Metabolism and Interaction with Pathogens
- cis-Zeatin-9-N-Glucoside plays a significant role in the intricate cytokinin metabolism during plant-pathogen interactions. It was observed that the levels of cis-Zeatin-9-N-Glucoside derivatives fluctuate notably in maize leaves upon infection by Colletotrichum graminicola, affecting the cytokinin profile at the infection sites. This modulation of cytokinin metabolism by the pathogen presumably influences the host's physiological responses, highlighting the involvement of cis-zeatin derivatives in plant-pathogen interactions (Behr, Motyka, Weihmann, Malbeck, Deising, & Wirsel, 2012).
Cytokinin Profile in Microalgae
- The presence of cis-Zeatin-9-N-Glucoside has been detected in various microalgal strains, where it occurs at higher concentrations than its trans isomer. This indicates that cis-zeatin derivatives play a role in the cytokinin profile of these organisms, potentially influencing their growth and physiological processes (Ördög, Stirk, van Staden, Novák, & Strnad, 2004).
Impact on Agronomic Traits
- Genetic manipulation of zeatin-O-glucosylation in rice, involving the OscZOG1 gene encoding a putative zeatin O-glucosyltransferase, has demonstrated that modulating the levels of cytokinin glucosylation can significantly influence the formation of crucial agronomic traits such as tiller number, panicle branches, and grain number per panicle. This indicates the potential of cis-Zeatin-9-N-Glucoside in agricultural biotechnology to improve crop yields and performance (Shang, Xie, Tian, Wang, & Guo, 2016).
Propiedades
Nombre del producto |
cis-zeatin-9-N-glucoside |
|---|---|
Fórmula molecular |
C16H23N5O6 |
Peso molecular |
381.38 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h2,6-7,9,11-13,16,22-26H,3-5H2,1H3,(H,17,18,19)/b8-2-/t9-,11-,12+,13-,16+/m1/s1 |
Clave InChI |
VYRAJOITMBSQSE-SBQJELAYSA-N |
SMILES isomérico |
C/C(=C/CNC1=C2C(=NC=N1)N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)/CO |
SMILES canónico |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





